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2,5-Diethoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B1595665
CAS No.: 20765-04-2
M. Wt: 196.2 g/mol
InChI Key: XMTVIMLHAWZAAB-UHFFFAOYSA-N
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Description

Historical Context and Significance of Cyclohexa-2,5-diene-1,4-dione Chemistry

The chemistry of quinones dates back to the 19th century, with the first synthesis of the parent compound, 1,4-benzoquinone (B44022), from quinic acid. researchgate.net These compounds quickly gained importance, not only for their vibrant colors, which led to the development of synthetic dyes, but also for their fundamental role in biological systems. chemicalbook.comrsc.org Quinones are integral to biological electron transport chains, participating in crucial processes like photosynthesis and cellular respiration. researchgate.net

The significance of cyclohexa-2,5-diene-1,4-dione (p-benzoquinone) chemistry lies in its remarkable versatility. It can act as an oxidant, a dienophile in Diels-Alder reactions, and a precursor for the synthesis of a wide array of other compounds. chemicalbook.comlibretexts.org This reactivity has been harnessed in various industrial applications, from photographic developers to polymerization inhibitors. researchgate.net The ongoing exploration of substituted benzoquinones, such as the diethoxy derivative, builds upon this rich chemical foundation, seeking to modulate the electronic and steric properties of the quinone ring to achieve specific functionalities.

Structural Classifications and Nomenclature within Benzoquinones and Dienediones

2,5-Diethoxycyclohexa-2,5-diene-1,4-dione belongs to the family of benzoquinones, which are derivatives of benzene (B151609). Specifically, it is a p-benzoquinone, meaning the two carbonyl groups are located at positions 1 and 4 on the cyclohexadiene ring. researchgate.net The nomenclature "cyclohexa-2,5-diene-1,4-dione" is the systematic IUPAC name that precisely describes its structure. molport.com

The broader class of quinones is categorized based on the aromatic hydrocarbon from which they are derived, for example, benzoquinones from benzene, naphthoquinones from naphthalene, and anthraquinones from anthracene. chemicalbook.com Further classification is based on the position of the carbonyl groups (e.g., 1,2- or 1,4-) and the nature and position of any substituents on the ring. researchgate.netresearchgate.net The ethoxy groups (-OCH2CH3) at positions 2 and 5 in the title compound significantly influence its electronic properties and reactivity compared to the unsubstituted parent molecule.

Table 1: Structural and Chemical Identity of this compound and Related Compounds

Compound NameIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
This compoundThis compound20765-04-2C10H12O4196.20
1,4-BenzoquinoneCyclohexa-2,5-diene-1,4-dione106-51-4C6H4O2108.09
2,5-Dimethoxy-1,4-benzoquinone (B1209882)2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione3117-03-1C8H8O4168.15
2,5-Dihydroxy-1,4-benzoquinone (B104904)2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione615-94-1C6H4O4140.09

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B1595665 2,5-Diethoxycyclohexa-2,5-diene-1,4-dione CAS No. 20765-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diethoxycyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-13-9-5-8(12)10(14-4-2)6-7(9)11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTVIMLHAWZAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)C(=CC1=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303331
Record name 2,5-Diethoxycyclohexa-2,5-diene-1,4-dione
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20765-04-2
Record name NSC157891
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Diethoxycyclohexa-2,5-diene-1,4-dione
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URL https://comptox.epa.gov/dashboard/DTXSID50303331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Precursor-Based Synthesis Strategies

A primary approach to the synthesis of 2,5-diethoxycyclohexa-2,5-diene-1,4-dione relies on the chemical modification of readily available precursors. Halogenated benzoquinones, such as chloranil (B122849), and other substituted cyclohexa-2,5-diene-1,4-dione derivatives serve as versatile starting materials for these transformations.

Synthesis from Halogenated Benzoquinone Precursors (e.g., Chloranil)

Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a widely utilized precursor for the synthesis of various substituted benzoquinones due to the high reactivity of its carbon-chlorine bonds towards nucleophilic substitution. wikipedia.orgbeilstein-journals.org

The direct ethoxylation of chloranil presents a straightforward pathway to this compound. This reaction typically involves the treatment of chloranil with a source of ethoxide ions, such as sodium ethoxide, in an alcoholic solvent like ethanol (B145695). The strong nucleophilicity of the ethoxide ion facilitates the displacement of two chloride ions from the quinone ring. The reaction proceeds via a nucleophilic aromatic substitution mechanism. While specific literature detailing the synthesis of the title compound is not abundant, the general reactivity of chloranil with alkoxides is well-established. The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield and minimizing the formation of polysubstituted byproducts.

A general representation of the reaction is as follows:

C₆Cl₄O₂ + 2 NaOCH₂CH₃ → C₆H₂(OCH₂CH₃)₂O₂ + 2 NaCl + Other Products

It is important to control the stoichiometry of the reactants to favor the desired 2,5-disubstituted product over other possible isomers and degrees of substitution.

The halogen atoms on chloranil and its derivatives are susceptible to displacement by various nucleophiles, including thiols and amines, leading to the formation of a diverse range of substituted benzoquinones.

The reaction of p-chloranil with primary amines, such as (-)-cis-myrtanylamine (B8811052), in a 1:1 molar ratio in dichloromethane (B109758) at room temperature can lead to both mono-NH-substituted-trichloro-1,4-benzoquinone and 2,5-dichloro-3,6-bis(NH-substituted)-1,4-benzoquinone structures. nih.gov For instance, the reaction of p-chloranil with (-)-cis-myrtanylamine yields 2-((6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethyl)amino)-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione. nih.gov Similarly, reacting 2,6-dichloro-1,4-benzoquinone (B104592) with primary amines like 4-(2-aminoethyl)morpholine (B49859) can produce bis(amino)substituted 1,4-benzoquinones. lew.ro The synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones has been achieved by coupling 2,3,5,6-tetrabromo-1,4-benzoquinone with various aryl amines. academicjournals.orgresearchgate.net

The nucleophilic substitution with thiols has also been investigated. While direct examples on this compound are scarce, studies on related systems provide valuable insights. For example, the reaction of 2,3-dichloro-1,4-naphthoquinone with various thiols in the presence of a base like triethylamine (B128534) or sodium carbonate leads to the formation of the corresponding thioether derivatives. researchgate.net Desulfurization of thiols for nucleophilic substitution has also been explored, offering an alternative route for forming C-N bonds from C-S bonds. cas.cn

Table 1: Examples of Nucleophilic Substitution Reactions on Halogenated Benzoquinones

PrecursorNucleophileProduct(s)Reference
p-Chloranil(-)-cis-Myrtanylamine2-((6,6-Dimethylbicyclo[3.1.1]heptan-2-ylmethyl)amino)-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione and 2,5-Dichloro-3,6-bis((6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethyl)amino)cyclohexa-2,5-diene-1,4-dione nih.govnih.gov
2,6-Dichloro-1,4-benzoquinone4-(2-Aminoethyl)morpholineBis(amino)substituted 1,4-benzoquinones lew.ro
2,3,5,6-Tetrabromo-1,4-benzoquinoneAryl amines2,5-Diamino-3,6-dibromo-1,4-benzoquinones academicjournals.orgresearchgate.net
2,3-Dichloro-1,4-naphthoquinoneThiolsThioether derivatives researchgate.net

Derivatization from Related Cyclohexa-2,5-diene-1,4-dione Compounds

Another synthetic strategy involves the derivatization of other substituted cyclohexa-2,5-diene-1,4-dione compounds. For instance, 2,5-dihydroxy-1,4-benzoquinone (B104904) can serve as a precursor. The hydroxyl groups can be alkylated to form the desired diethoxy derivative. This approach offers an alternative to the use of halogenated precursors. The reaction of 2,5-dihydroxy- nih.govlew.ro-benzoquinone with secondary amines leads to 2,5-diamino compounds, and with thiols, it yields the corresponding 2,5-dithioether derivatives. lew.ro The mechanism of these reactions can involve either a direct ipso-substitution or an addition/elimination sequence. lew.ro

Furthermore, 2,5-diamino-1,4-benzoquinone (B74859) derivatives can be synthesized and potentially serve as intermediates. For example, 2,5-diamino-3,6-dibromo-1,4-benzoquinones have been prepared from 2,3,5,6-tetrabromo-1,4-benzoquinone. academicjournals.org The amino groups in these compounds could, in principle, be replaced or modified to introduce the desired ethoxy functionalities, although this would likely involve multiple synthetic steps. The synthesis of 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione is also known, and this compound is a valuable intermediate for the synthesis of other derivatives. chemicalbook.com

Advanced Synthetic Approaches

Modern synthetic chemistry often focuses on developing more efficient and environmentally benign methodologies. One-pot multicomponent reactions are at the forefront of these efforts, allowing for the synthesis of complex molecules in a single step from simple starting materials.

One-Pot Multicomponent Reaction Methodologies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. An efficient one-pot method for the synthesis of diamino benzoquinones has been developed, starting from catechol or hydroquinone (B1673460) and using sodium azide (B81097) in the presence of potassium ferricyanide (B76249) as an oxidizing agent. nih.govorientjchem.org This method involves a Michael addition reaction followed by an intramolecular oxidation-reduction. While this specific method yields amino derivatives, the principle of a one-pot oxidative process could potentially be adapted for the synthesis of alkoxy-substituted benzoquinones. For instance, a one-pot process for the synthesis of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) from 1-naphthol (B170400) using a catalyst in the presence of oxygen has been reported, highlighting the potential of oxidative one-pot methods in quinone chemistry. nih.gov

A metal-free, visible-light-induced protocol for the direct bis-arylation of 2,5-dichlorobenzoquinone with aryldiazonium salts has also been developed. beilstein-journals.orgnih.gov This method provides a green pathway to versatile bis-electrophiles, and while it focuses on arylation, it demonstrates the potential of photochemical methods in the one-pot functionalization of quinones.

Regioselectivity and Stereochemical Considerations in Synthesis

The synthesis of this compound from a non-symmetrically substituted precursor or through the introduction of the two ethoxy groups in separate steps necessitates careful consideration of regioselectivity.

If the synthesis proceeds via nucleophilic substitution on a pre-formed quinone ring, the directing effects of existing substituents play a crucial role. For instance, the reaction of p-benzoquinone with nucleophiles can lead to a mixture of products. The addition of nucleophiles such as amines or thiols to mono-substituted p-benzoquinones is influenced by the electronic properties of the substituent, with both 2,5- and 2,6-disubstituted products being possible researchgate.net. In the context of synthesizing the target compound, if one ethoxy group is already present, its electron-donating nature would influence the position of the second incoming ethoxy group.

A common strategy to achieve 2,5-disubstitution involves the reaction of p-benzoquinone with nucleophiles, which can lead to 2,5-disubstituted hydroquinones that are subsequently oxidized researchgate.net. The reaction of 2,5-dihydroxy- orgsyn.orgrsc.org-benzoquinone with nucleophiles like secondary amines and thiols has been shown to yield 2,5-disubstituted products rsc.org. This suggests that a similar reaction with ethanol or an ethoxide source could potentially lead to the desired 2,5-diethoxy derivative, although the reactivity of oxygen nucleophiles can differ significantly.

Stereochemical considerations for this compound itself are minimal as the molecule is planar and achiral. However, if the synthesis involves chiral catalysts or precursors, the potential for inducing chirality in intermediates or byproducts would need to be assessed. For the target molecule, no stereoisomers are expected.

Mechanistic Investigations of Synthetic Transformations

The mechanisms underlying the formation of p-benzoquinones are generally well-understood and can be extrapolated to the synthesis of this compound.

The oxidation of a hydroquinone precursor, such as 2,5-diethoxyhydroquinone, to the corresponding quinone proceeds via a two-electron, two-proton transfer process. This can occur in a stepwise manner, involving a semiquinone radical intermediate, or as a concerted process depending on the oxidant and reaction conditions. Catalytic oxidations often involve the catalyst cycling between different oxidation states as it facilitates the transfer of electrons from the hydroquinone to the ultimate oxidant (e.g., oxygen or hydrogen peroxide).

In the case of nucleophilic substitution on a quinone ring, the mechanism typically involves a Michael-type 1,4-addition of the nucleophile to the α,β-unsaturated ketone system of the quinone. This is followed by tautomerization of the resulting enol to the hydroquinone, which is then oxidized back to the quinone in a subsequent step. For the synthesis of this compound from p-benzoquinone, this would involve the sequential addition of two ethoxy groups.

An alternative mechanism for the reaction of 2,5-dihydroxy- orgsyn.orgrsc.org-benzoquinone with nucleophiles is direct ipso-substitution, where the hydroxyl group is directly replaced by the incoming nucleophile rsc.org. Isotopic labeling studies have shown that the reaction with amines proceeds via ipso-substitution, while the reaction with thiols follows an addition/elimination pathway rsc.org. The mechanism for reaction with an alcohol or alkoxide has not been explicitly determined in the reviewed literature but could potentially follow either pathway depending on the reaction conditions.

The reaction of p-benzoquinone with hydrogen peroxide has been shown to proceed via oxygen addition to form 2,3-epoxy-p-benzoquinone and 2-hydroxy-p-benzoquinone, involving free radical intermediates nih.gov. This highlights the complexity of reactions involving quinones and the potential for various reaction pathways to compete.

Chemical Reactivity and Reaction Mechanisms

Redox Chemistry of 2,5-Diethoxycyclohexa-2,5-diene-1,4-dione and its Derivatives

The redox chemistry of quinones is a cornerstone of their chemical and biological functions. The interconversion between the quinone and its corresponding hydroquinone (B1673460) form is a facile process that involves two-electron, two-proton transfers.

While this compound is already in an oxidized state, further oxidation reactions typically refer to the oxidation of its reduced form, the hydroquinone, or involve reactions that build more complex quinone structures. The synthesis of substituted quinones often proceeds through the oxidation of a corresponding hydroquinone or a substituted aromatic precursor. For instance, the oxidation of hydroquinones is a common final step in the synthesis of complex quinone derivatives. Oxidizing agents like Fremy's salt (disodium nitrosodisulfonate) are effective for this transformation. nih.gov The general transformation of a hydroquinone to a quinone is a key step in accessing various quinoid structures.

The reduction of this compound yields the corresponding hydroquinone, 2,5-diethoxybenzene-1,4-diol. This process involves the addition of two electrons and two protons to the quinone system, disrupting the conjugation of the dione (B5365651) and forming a fully aromatic benzene (B151609) ring. The reduction is a reversible process, and the hydroquinone can be readily oxidized back to the quinone.

The reduction of benzoquinones can lead to the formation of semiquinone radical anions as intermediates. nih.gov The stability and detection of these radicals are influenced by the substituents on the quinone ring. Electron-donating groups, such as the ethoxy groups in the target compound, influence the electron distribution and the potential at which reduction occurs.

Nucleophilic Substitution Reactions

The electron-deficient nature of the carbon-carbon double bonds in the quinone ring makes this compound susceptible to nucleophilic attack. The ethoxy groups, being electron-donating, tend to decrease the reactivity of the quinone ring towards nucleophiles compared to unsubstituted or electron-withdrawing group-substituted quinones. nih.gov However, they can also act as leaving groups in nucleophilic substitution reactions, particularly when the reaction conditions favor such a pathway.

The reaction of substituted benzoquinones with sulfur nucleophiles, such as thiols, is well-documented. For structurally related compounds like 2,5-dichloro-3,6-diethoxy-1,4-benzoquinone, thiols readily displace the chloro groups in a nucleophilic substitution reaction. academie-sciences.fracademie-sciences.fr It is plausible that under forcing conditions, the ethoxy groups in this compound could also be displaced by strong sulfur nucleophiles.

The mechanism of reaction with thiols can vary. Studies on 2,5-dihydroxy- nih.govresearchgate.net-benzoquinone have shown that the reaction with thiols can proceed via an addition/elimination mechanism. rsc.org In this pathway, the nucleophile initially adds to the C-3 or C-6 position, followed by the elimination of a leaving group from the C-2 or C-5 position.

Below is a table summarizing the products from the reaction of a related diethoxy-disubstituted quinone with various sulfur nucleophiles, illustrating the expected reactivity pattern.

Starting MaterialNucleophileProduct(s)Reference
2,5-dichloro-3,6-diethoxy-1,4-benzoquinoneEthanethiol2-Chloro-3,6-diethoxy-5-(ethylthio)cyclohexa-2,5-diene-1,4-dione and 2,5-diethoxy-3,6-bis(ethylthio)cyclohexa-2,5-diene-1,4-dione academie-sciences.fr
2,6-dichloro-3,5-diethoxy-1,4-benzoquinoneHexadecanethiol2-Chloro-3,5-diethoxy-6-(hexadecylthio)cyclohexa-2,5-diene-1,4-dione academie-sciences.fr

This table presents data for a structurally related compound to illustrate the reactivity principles.

Nitrogen nucleophiles, such as primary and secondary amines, react with quinones to form amino-substituted derivatives. The reaction of 2,5-dihydroxy- nih.govresearchgate.net-benzoquinone with secondary amines like morpholine (B109124) has been shown to proceed via a direct ipso-substitution of the hydroxyl groups. rsc.org This suggests that the ethoxy groups in this compound could potentially be displaced by amines in a similar fashion.

The reaction of 2,6-dichloro-3,5-diethoxy-1,4-benzoquinone with morpholine resulted in the substitution of both a chlorine atom and an ethoxy group, indicating the viability of the ethoxy group as a leaving group in the presence of nitrogen nucleophiles. academie-sciences.fr

The following table shows representative reactions of a related diethoxy-disubstituted quinone with nitrogen nucleophiles.

Starting MaterialNucleophileProduct(s)Reference
2,6-dichloro-3,5-diethoxy-1,4-benzoquinoneMorpholine2-Chloro-6-(morpholin-4-yl)-3,5-diethoxycyclohexa-2,5-diene-1,4-dione and 2,5-bis(morpholin-4-yl)-3-chloro-6-ethoxycyclohexa-2,5-diene-1,4-dione academie-sciences.fr

This table presents data for a structurally related compound to illustrate the reactivity principles.

The reactivity of the benzoquinone core is highly dependent on the nature of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have opposing effects on the electrophilicity of the ring.

The two ethoxy groups on this compound are electron-donating through resonance. This increases the electron density on the quinone ring, making it less electrophilic and therefore less reactive towards nucleophiles compared to unsubstituted p-benzoquinone. nih.gov

Conversely, the presence of electron-withdrawing substituents, such as halogens, significantly enhances the reactivity of the quinone ring towards nucleophilic attack. nih.gov For example, the rate constant for the reaction of 2,5-dichlorobenzoquinone with a thiol is significantly higher than that of 2,5-dimethylbenzoquinone. nih.gov This highlights the deactivating effect of electron-donating groups like the ethoxy groups in the title compound. The variation in the size and electron-donating ability of substituents at the 2 and 5 positions can influence the reaction pathways and product ratios. researchgate.net

Regioselectivity and Mechanistic Aspects of Nucleophilic Additions

The introduction of nucleophiles to the this compound ring is a well-defined process, with the regioselectivity being dictated by the electronic effects of the ethoxy substituents.

For 2,5-disubstituted p-benzoquinones with electron-donating groups, the nucleophilic attack is directed to the C3 and C6 positions, which are vacant and activated by the adjacent carbonyl groups. Research on the analogous compound, 2,5-dimethyl-1,4-benzoquinone, demonstrated that reaction with a thiol nucleophile results in addition at the C3 position. nih.gov The reaction proceeds through the formation of a hydroquinone intermediate, which can then be oxidized back to the substituted quinone.

Depending on the nucleophile and reaction conditions, different mechanisms can be at play. For instance, studies on 2,5-dihydroxy- rsc.orgnih.gov-benzoquinone have shown that its reaction with secondary amines proceeds via an ipso-substitution at the C2/C5 positions, directly replacing the substituent. rsc.org In contrast, the reaction with thiols follows an addition/elimination sequence, where the nucleophile first adds to the C3/C6 position, followed by the elimination of one of the original substituents. rsc.org It is plausible that this compound follows similar mechanistic pathways.

Table 1: Regioselectivity of Nucleophilic Addition to 2,5-Disubstituted Quinones
Substituent Type at C2/C5Primary Site of Nucleophilic AttackPrevailing MechanismReference Compound
Electron-Donating (e.g., -OCH3, -CH3)C3 / C6Michael Addition2,5-Dimethyl-1,4-benzoquinone nih.gov
Hydroxy (-OH) with Thiol NucleophileC3 / C6Addition/Elimination2,5-Dihydroxy- rsc.orgnih.gov-benzoquinone rsc.org
Hydroxy (-OH) with Amine NucleophileC2 / C5ipso-Substitution2,5-Dihydroxy- rsc.orgnih.gov-benzoquinone rsc.org

Interaction Mechanisms with Biological Molecules and Drugs

Quinone structures are prevalent in biologically active molecules and drugs, where their reactivity is key to their mechanism of action. This compound, as a member of this class, is expected to interact with biological systems primarily through two pathways: covalent modification of biomolecules and participation in redox cycling.

The electrophilic nature of the quinone ring makes it susceptible to attack by biological nucleophiles. Key examples include the sulfhydryl groups of cysteine residues and the amino groups of lysine (B10760008) residues in proteins. nih.gov This covalent binding, or haptenation, can alter the protein's structure and function and is a common mechanism for the biological activity of quinones. nih.gov

Ethoxy-substituted quinones have been studied for their role in cellular respiration. Synthetic ethoxy-substituted ubiquinone derivatives have been shown to interact directly with proteins in the mitochondrial electron-transport chain. nih.gov Specifically, these compounds can inhibit succinate-Q reductase and act as substrates for ubiquinol-cytochrome c reductase, demonstrating a direct interaction with the quinone-binding sites of these enzymes. nih.gov

Furthermore, many quinone-based anticancer agents exert their cytotoxic effects through redox cycling. Enzymes such as DT-diaphorase (NQO1), which are often overexpressed in cancer cells, can catalyze the two-electron reduction of the quinone to a hydroquinone. mdpi.com This hydroquinone can then be re-oxidized, generating reactive oxygen species (ROS) that cause cellular damage and induce apoptosis. mdpi.com Studies on related compounds, such as 2,5-dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione, have demonstrated potent cytotoxic activity against tumor cell lines, mediated by the induction of apoptosis through caspase activation and PARP protein cleavage. nih.govnih.govresearchgate.net

Table 2: Mechanisms of Biological Interaction for Substituted Quinones
Interaction MechanismBiological Target/ProcessOutcomeExample from Related Compounds
Covalent Adduction (Haptenation)Protein nucleophiles (e.g., Cysteine, Lysine)Alteration of protein function, potential allergenicityGeneral p-benzoquinones nih.gov
Enzyme Inhibition/Substrate ActivityMitochondrial electron transport chain enzymesInhibition of cellular respirationEthoxy-substituted ubiquinones (B1209410) nih.gov
Redox CyclingDT-diaphorase (NQO1)Generation of Reactive Oxygen Species (ROS), Apoptosis5,8-Quinolinediones, 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione mdpi.comnih.gov

Charge Transfer Complex Formation and Electron Affinity

The electron-deficient π-system of the quinone ring enables this compound to act as an electron acceptor, readily forming charge-transfer (CT) complexes with electron-donor molecules. This interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the quinone acceptor.

The ability of a molecule to accept an electron is quantified by its electron affinity (EA). For the parent p-benzoquinone, the experimental electron affinity is approximately 1.37 eV. rsc.org Theoretical calculations place the EA of p-benzoquinone at around 1.85 eV. nih.gov The presence of electron-donating ethoxy groups on the ring is expected to lower the electron affinity of this compound relative to the unsubstituted parent compound, making it a weaker electron acceptor. For comparison, the calculated EA for 2,5-difluoro-p-benzoquinone, which has electron-withdrawing groups, is significantly higher at 2.28 eV. researchgate.net

Despite this, 2,5-dialkoxyquinones are effective at forming stable CT complexes. Research on the closely related 2,5-dihydroxy-p-benzoquinone shows that it forms a 1:1 stoichiometric CT complex with the electron donor 2-amino aniline (B41778). researchgate.netasianpubs.org These complexes are characterized by the appearance of a new, broad absorption band in the visible region of the electronic spectrum, which is a hallmark of CT complex formation. nih.gov The stability of these complexes can be quantified by an association constant (KCT). The formation of CT complexes is a critical aspect of the activity of many pharmacological compounds and can be used for the quantitative analysis of drugs containing donor or acceptor moieties. nih.govmdpi.com

Table 3: Electron Affinity and Charge-Transfer Complex Data for p-Benzoquinones
CompoundElectron Affinity (EA)MethodCT Complex Formation
p-Benzoquinone~1.37 eVExperimental rsc.orgForms classic complexes (e.g., Quinhydrone)
p-Benzoquinone~1.85 eVTheoretical (B3LYP) nih.gov-
2,5-Difluoro-p-benzoquinone2.28 eVTheoretical (G3(MP2)-RAD) researchgate.net-
2,5-Dihydroxy-p-benzoquinoneNot Reported-Forms 1:1 complex with 2-amino aniline researchgate.netasianpubs.org

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of 2,5-Diethoxycyclohexa-2,5-diene-1,4-dione is expected to be dominated by strong absorptions corresponding to the carbonyl (C=O) and carbon-carbon double bonds (C=C) of the quinone ring, as well as vibrations associated with the ethoxy substituents.

Key expected vibrational frequencies are:

C=O Stretching: A strong absorption band is anticipated in the region of 1650-1680 cm⁻¹. This is characteristic of the conjugated ketone carbonyl groups in the quinone ring.

C=C Stretching: Vibrations of the carbon-carbon double bonds within the cyclohexadiene ring are expected to appear in the 1600-1650 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkages in the ethoxy groups will likely produce strong bands in the 1200-1250 cm⁻¹ and 1020-1080 cm⁻¹ regions, respectively.

=C-H Bending: Out-of-plane bending vibrations for the vinylic protons on the quinone ring would be observed in the 800-900 cm⁻¹ range.

Aliphatic C-H Stretching: The methyl and methylene (B1212753) groups of the ethoxy substituents will show characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ range.

Interactive Data Table: Predicted FT-IR Peaks for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
2850-3000C-H Stretch (Aliphatic)-CH₂-CH₃
1650-1680C=O Stretch (Conjugated)Ketone
1600-1650C=C Stretch (Alkene)Quinone Ring
1200-1250C-O-C Asymmetric StretchEther
1020-1080C-O-C Symmetric StretchEther
800-900=C-H Bend (Out-of-plane)Alkene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide critical information for this compound.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly symmetric. Due to the symmetry of the molecule, only three distinct signals are anticipated:

A singlet for the two equivalent vinylic protons on the quinone ring.

A quartet for the four equivalent methylene protons of the two ethoxy groups.

A triplet for the six equivalent methyl protons of the two ethoxy groups.

Based on data for the analogous 2,5-dimethoxy-p-benzoquinone, which shows vinylic protons at approximately 5.87 ppm and methoxy (B1213986) protons at 3.85 ppm, the chemical shifts for the diethoxy derivative can be predicted. nih.gov The electron-withdrawing nature of the quinone ring and the oxygen atoms will deshield the adjacent protons.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.8-6.0Singlet2HVinylic H (C₃-H, C₆-H)
~4.0-4.2Quartet4HMethylene H (-O-CH₂-CH₃)
~1.3-1.5Triplet6HMethyl H (-O-CH₂-CH₃)

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing four distinct signals corresponding to the carbonyl carbons, the ether-substituted vinylic carbons, the unsubstituted vinylic carbons, and the carbons of the ethoxy groups. The carbonyl carbons are expected to be the most downfield, typically appearing in the range of 180-190 ppm for quinones. The olefinic carbons will be in the 100-150 ppm region, with the carbons attached to the ethoxy groups being further downfield due to the electronegativity of the oxygen.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~185-188Carbonyl C (C₁, C₄)
~150-155Ether-substituted C (C₂, C₅)
~105-110Vinylic C (C₃, C₆)
~65-70Methylene C (-O-CH₂-CH₃)
~14-16Methyl C (-O-CH₂-CH₃)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₂O₄), the molecular ion peak [M]⁺ would be expected at m/z 196.07.

Common fragmentation pathways for quinones involve the loss of CO and substituents. For this compound, characteristic fragmentation would likely include:

Loss of an ethoxy radical (-•OCH₂CH₃) to give a fragment at m/z 151.

Loss of an ethylene (B1197577) molecule (C₂H₄) from an ethoxy group to give a hydroxy-substituted intermediate.

Sequential loss of CO molecules, a hallmark of quinone fragmentation.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretation
196.07Molecular Ion [M]⁺
168[M - CO]⁺
151[M - •OCH₂CH₃]⁺
140[M - 2CO]⁺ or [M - C₂H₄O]⁺
112[M - 3CO]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorptions for a substituted p-benzoquinone. Typically, these compounds exhibit two main absorption bands:

A strong band in the UV region (around 280-300 nm) corresponding to a π → π* transition within the conjugated system. For the related 2,6-dimethoxybenzoquinone, this band appears at approximately 289 nm. nih.gov

A weaker band in the visible or near-UV region (around 380-400 nm) attributed to an n → π* transition, involving the non-bonding electrons of the carbonyl oxygens. The same 2,6-dimethoxy analog shows this absorption at 392 nm. nih.gov The presence of the electron-donating ethoxy groups is expected to cause a bathochromic (red) shift compared to unsubstituted p-benzoquinone.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

Wavelength (λmax, nm)Molar Absorptivity (ε)Transition Type
~285-295Highπ → π
~385-395Lown → π

Advanced Spectroscopic Techniques and Crystallography

While the fundamental spectroscopic techniques provide a robust structural confirmation, advanced methods can offer deeper insights. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would definitively establish the proton-proton and proton-carbon correlations, respectively, confirming the assignments made from 1D spectra.

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the crystal packing arrangement. For the related 2,5-dibromo-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione, X-ray crystallography has shown a planar molecular structure. nih.gov A similar planarity would be expected for the diethoxy analog, which influences its electronic properties and intermolecular interactions in the solid state.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., LCAO-MO)

Quantum chemical calculations, such as those employing the Linear Combination of Atomic Orbitals to form Molecular Orbitals (LCAO-MO) approach within broader theoretical frameworks like Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 2,5-diethoxycyclohexa-2,5-diene-1,4-dione. These calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity.

For substituted benzoquinones, the HOMO is typically associated with the lone pairs of the oxygen atoms and the π-system of the ring, while the LUMO is primarily located on the C=C and C=O double bonds. The energy gap between the HOMO and LUMO is a key determinant of the molecule's stability and its electronic absorption properties. While specific LCAO-MO calculations for this compound are not extensively documented in publicly available literature, studies on analogous compounds such as 2,5-dimethoxy-1,4-benzoquinone (B1209882) provide a basis for understanding its electronic characteristics. researchgate.net The presence of electron-donating ethoxy groups is expected to raise the energy of the HOMO, thereby influencing the molecule's reactivity and its potential as an electron donor in certain reactions.

Theoretical studies on related quinone derivatives often utilize basis sets like 6-31G(d,p) within DFT calculations to achieve a balance between computational cost and accuracy. semanticscholar.org These methods have been shown to provide reliable predictions of molecular geometries and electronic properties for this class of compounds.

Electron Density Distribution Analysis

The analysis of electron density distribution reveals the nature of chemical bonds and intermolecular interactions within a molecule. For substituted benzoquinones, this analysis can highlight the effects of substituents on the quinone ring. High-resolution X-ray diffraction experiments coupled with theoretical calculations using methods like DFT can provide detailed maps of electron density. researchgate.net

In the case of this compound, the electron-donating nature of the ethoxy groups is expected to increase the electron density on the quinone ring, particularly at the oxygen atoms of the carbonyl groups. This polarization is a key factor in its chemical behavior. Studies on 2,5-dichloro-1,4-benzoquinone (B146525) have demonstrated the utility of experimental and theoretical charge density analysis in quantifying the nature of interactions, such as halogen bonding. semanticscholar.org Similar approaches applied to the ethoxy derivative would elucidate the role of the ether oxygen atoms and the ethyl groups in intermolecular interactions. The distribution of electron density is also crucial in understanding non-covalent interactions that dictate the crystal packing and solid-state properties of the compound. For instance, in poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone), the uneven distribution of π-electron density influences the material's electrical conductivity. mdpi.com

The following table summarizes key parameters often derived from electron density analysis, with expected trends for this compound based on studies of related compounds.

ParameterDescriptionExpected Value/Trend for this compound
Electron Density at Bond Critical Points (ρ(r)) Indicates the strength of a chemical bond.Higher for C=O and C=C bonds compared to C-C and C-O bonds.
Laplacian of Electron Density (∇²ρ(r)) Distinguishes between covalent (∇²ρ(r) < 0) and closed-shell interactions (∇²ρ(r) > 0).Negative for covalent bonds within the molecule.
Molecular Electrostatic Potential (MEP) Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack.Negative potential around the carbonyl oxygen atoms, indicating susceptibility to electrophilic attack.

Theoretical Studies on Electron Affinity and π-Acceptor Character

Substituted p-benzoquinones are well-known for their electron-accepting (π-acceptor) properties, which are fundamental to their role in various chemical and biological processes, including their use as electron acceptors in photosystem I. nih.gov The electron affinity (EA) of a molecule, which is the energy released when an electron is added, is a direct measure of its π-acceptor strength.

Theoretical calculations are a powerful tool for predicting the electron affinity of molecules. For the parent p-benzoquinone, experimental and theoretical studies have established its significant electron affinity. The introduction of substituents on the quinone ring can modulate this property. Electron-withdrawing groups, such as halogens, tend to increase the electron affinity, making the molecule a better electron acceptor. Conversely, electron-donating groups, like alkoxy groups, are generally expected to decrease the electron affinity compared to the unsubstituted parent compound.

The table below provides a comparative view of the electrochemical properties of related benzoquinone derivatives, which reflect their π-acceptor character.

CompoundApplication ContextObservationReference
2,5-Dimethoxy-1,4-benzoquinone (DMBQ)Lithium-ion batteriesMaintained a relatively long cycling stability. researchgate.net
2,5-Diethoxy-1,4-benzoquinone (DEBQ)Lithium-ion batteriesShowed poor cycle-stability. researchgate.net
2,5-Di-n-propoxy-1,4-benzoquinone (DPBQ)Lithium-ion batteriesShowed poor cycle-stability. researchgate.net

Computational Modeling of Reaction Pathways and Energetics

Computational modeling can be employed to investigate the mechanisms and energy profiles of reactions involving this compound. This includes studying its behavior in cycloaddition reactions, nucleophilic additions, and redox processes. By calculating the energies of reactants, transition states, and products, it is possible to determine activation barriers and reaction enthalpies, providing a deeper understanding of reaction feasibility and selectivity.

For example, the reaction of 2,5-dihydroxy- researchgate.netfishersci.ca-benzoquinone with nucleophiles has been studied using isotopic labeling to distinguish between ipso-substitution and addition/elimination pathways. rsc.org Computational modeling could complement such experimental work by providing the energetic profiles for each proposed mechanism for the diethoxy analog.

In the context of its application in materials science, such as in the development of redox-active polymers, computational modeling can help in understanding the polymerization process and the electronic properties of the resulting material. While specific reaction pathway modeling for this compound is not widely reported, the methodologies are well-established from studies on other quinone systems. These studies often employ DFT to map out the potential energy surface of a given reaction.

Molecular Dynamics Simulations of Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide insights into its interactions with solvents, ions, or macromolecules. This is particularly relevant for understanding its solubility, stability in different environments, and its behavior in applications such as battery electrolytes or as a component in biological systems.

Furthermore, MD simulations can be used to study the aggregation behavior of the molecule in solution and the formation of crystal structures, providing a link between its molecular properties and its macroscopic behavior.

Applications in Advanced Materials and Biochemical Research

Applications in Organic Synthesis as Precursors

The electron-deficient nature of the benzoquinone ring, combined with the electronic influence of the ethoxy substituents, makes 2,5-diethoxycyclohexa-2,5-diene-1,4-dione a valuable building block in organic synthesis. The alkoxy groups can act as leaving groups or modulate the reactivity of the quinone system, allowing for a variety of chemical transformations.

The structural framework of 2,5-dialkoxy-1,4-benzoquinones serves as a versatile starting point for the synthesis of a variety of complex molecules, including natural products and their analogues. rsc.org These quinones can undergo reactions such as nucleophilic substitutions, cycloadditions, and organometallic coupling reactions to build molecular complexity. For instance, the related compound, 2,5-dihydroxy-1,4-benzoquinone (B104904), is a key precursor in the synthesis of several biologically active natural products like embelin (B1684587) and rapanone (B192247) through sequences involving protection and organocatalytic reductive coupling reactions. rsc.org The diethoxy derivative is expected to participate in similar synthetic strategies, offering a protected or modified version of the dihydroxy scaffold that can be tailored for specific synthetic routes.

The utility of such quinones extends to the formation of heterocyclic systems. The reaction of substituted benzoquinones with various nucleophiles is a common strategy for constructing complex heterocyclic frameworks that are prevalent in medicinal chemistry. uobaghdad.edu.iq The reactivity of the carbon-carbon double bonds and the carbonyl groups within the quinone ring allows for annulation reactions, leading to fused ring systems.

The functionalization of the this compound core allows for the fine-tuning of its chemical and physical properties for specific applications. The quinone ring can be readily functionalized with various groups, making these systems excellent platforms for creating materials with tunable redox potentials. rsc.org This derivatization is crucial for applications in materials science, such as in the development of coordination polymers and metal-organic frameworks (MOFs) with specific electronic properties. rsc.orgusu.edu

In the context of medicinal chemistry, derivatization of the 2,5-disubstituted-1,4-benzoquinone scaffold has been explored to generate compounds with enhanced biological activity. For example, a series of 2,5-disubstituted-1,4-benzoquinone derivatives were prepared and showed significant antimicrobial and cytotoxic activities. nih.gov The introduction of different substituents at the 3- and 6-positions of the quinone ring can dramatically influence the biological efficacy of the resulting compounds. nih.govnih.gov The reaction of the parent 2,5-dihydroxy- nih.govmdpi.com-benzoquinone with nucleophiles like amines and thiols to yield 2,5-diamino and 2,5-dithioether derivatives, respectively, demonstrates the ease of such derivatization. rsc.orgresearchgate.net

Table 1: Examples of Derivatization Reactions of Substituted 1,4-Benzoquinones

PrecursorReagent(s)Product TypeApplication Area
2,5-Dihydroxy-1,4-benzoquinoneSecondary Amines (e.g., Morpholine)2,5-Diamino-1,4-benzoquinone (B74859)Dyes, Functional Polymers
2,5-Dihydroxy-1,4-benzoquinoneThiols (e.g., Benzenethiol)2,5-Dithioether-1,4-benzoquinoneMaterials Science, Ligand Synthesis
2,3,5,6-Tetrabromo-1,4-benzoquinoneAryl Amines2,5-Diamino-3,6-dibromo-1,4-benzoquinonesAntimicrobial Agents
2,5-Dihydroxy-1,4-benzoquinoneAliphatic Aldehydes, Hantzsch Ester2,5-Dihydroxy-3,6-dialkyl-1,4-benzoquinonesNatural Product Synthesis

Biochemical and Biological Applications

The ability of quinones to undergo reversible reduction-oxidation (redox) reactions is central to their biological functions and their potential as therapeutic agents. This redox cycling capability allows them to participate in electron transport chains and, under certain conditions, generate reactive oxygen species.

Quinones are fundamental components of biological electron transport systems. In cellular respiration, ubiquinone (Coenzyme Q10) functions as a lipid-soluble electron carrier in the mitochondrial membrane. The core mechanism involves the quinone being reduced to a semiquinone radical anion and then to a hydroquinone (B1673460) by accepting electrons. rsc.org This process is reversible, allowing the molecule to act as a shuttle for electrons.

The redox properties of a specific quinone, such as this compound, are determined by its reduction potential, which is influenced by its substituents. The electron-donating ethoxy groups are expected to modulate its redox potential compared to unsubstituted benzoquinone. The redox cycling of quinones can be initiated by cellular reductants like ascorbate (B8700270) or flavoproteins. nih.govnih.govelectronicsandbooks.com This process involves the one-electron reduction of the quinone (Q) to a semiquinone radical (Q•−), which can then transfer an electron to molecular oxygen (O₂) to regenerate the quinone and produce a superoxide (B77818) radical (O₂•−). nih.govresearchgate.net This catalytic cycle can lead to the consumption of cellular reductants and the generation of reactive oxygen species. nih.govelectronicsandbooks.com

The cytotoxic properties of many quinone-containing compounds have led to their investigation as anticancer agents. nih.govnih.govbohrium.com Their mechanism of action is often multifactorial but is frequently linked to their redox activity. researchgate.net Several natural and synthetic quinones have demonstrated significant antitumor activity, which is attributed to their ability to induce oxidative stress, damage DNA, and inhibit key enzymes involved in cancer cell proliferation. bohrium.comresearchgate.net For instance, derivatives of 2,5-diaziridinyl-1,4-benzoquinone have shown cytotoxicity in various human cancer cell lines. nih.gov

A primary mechanism by which quinones exert their anticancer effects is through the generation of reactive oxygen species (ROS). researchgate.netbohrium.com This process, driven by the redox cycling described previously, leads to a state of oxidative stress within the cancer cell. Cancer cells, due to their higher metabolic rate, are often more vulnerable to the damaging effects of ROS than normal cells. researchgate.net

The redox cycle begins with the enzymatic or non-enzymatic one-electron reduction of the quinone to a semiquinone radical. nih.govresearchgate.net This radical can then react with molecular oxygen to produce the superoxide anion radical (O₂•−). Superoxide can be converted to hydrogen peroxide (H₂O₂), which can further participate in reactions to form the highly reactive hydroxyl radical (•OH). This cascade of ROS can cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to apoptosis or programmed cell death. nih.govmdpi.combohrium.com Studies on various quinone antitumor agents have confirmed that their cytotoxic activity often correlates with the induction of DNA strand breaks mediated by active oxygen species. nih.gov The presence of the quinone group is a critical structural feature for this free radical-mediated mechanism. nih.gov

Table 2: Research Findings on Quinone Derivatives as Anticancer Agents

Compound ClassCancer Cell Line(s)Observed EffectProposed MechanismReference
Bis(dimethylamino)benzoquinoneL5178Y lymphoblastsCell kill, DNA single- and double-strand breaksInduction of DNA damage, likely via active oxygen species nih.gov
2,5-Disubstituted-1,4-benzoquinonesVarious tumor cell linesSignificant cytotoxicityNot specified, but activity confirmed in Brine Shrimp Lethality Test nih.gov
Thymoquinone (a natural benzoquinone)MDA-MB-468, T-47D (breast cancer)Apoptosis, cell cycle perturbationROS generation, induction of aneuploidy mdpi.com
2,5-bis[1-aziridinyl]-1,4 benzoquinone (DZQ)HeLa, HepG2Growth inhibitionBioactivation by NQO1 enzyme, H₂O₂-mediated cytotoxicity nih.gov

Investigation as Potential Anticancer Agents

Structure-Activity Relationships of Derivatives

The biological activity of cyclohexa-2,5-diene-1,4-dione derivatives is significantly influenced by the nature and position of substituents on the quinone ring. Research into the structure-activity relationship (SAR) of these compounds has demonstrated that specific chemical modifications can enhance their cytotoxic effects against cancer cells.

For instance, studies on a series of 3-hydroxy-1,4-benzoquinone derivatives have shown that the introduction of an n-hexyl chain is crucial for anticancer activity. nih.gov Compounds lacking this alkyl chain were found to be completely inactive. nih.gov The position of this alkyl chain is also critical; altering its location on the quinone ring was shown to be detrimental to the compound's potency. nih.gov

Furthermore, the addition of methoxy (B1213986) or hydroxy groups to the 1,4-benzoquinone (B44022) ring can dramatically improve cytotoxicity. In one study, the introduction of a methoxy group (as in 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione) or a hydroxy group led to a strong enhancement in cytotoxic activity against several human tumor cell lines. nih.govnih.gov Conversely, the presence of two hydroxy groups on the quinone core did not result in any improvement in activity. nih.gov These findings underscore the delicate balance of lipophilicity and electronic effects that govern the biological efficacy of these derivatives.

Table 1: Cytotoxicity of Selected Cyclohexa-2,5-diene-1,4-dione Derivatives

Compound Key Structural Features Cytotoxic Activity
I & III Lacked n-hexyl chain Inactive nih.gov
V (2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione) n-hexyl chain in position 5 Good anticancer activity against all tested tumor cell lines nih.govnih.gov
XII (2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione) n-hexyl chain and two methoxy groups Prominent cytotoxicity nih.govnih.gov
XIII (2-hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione) n-hexyl chain, one hydroxy and one methoxy group Prominent cytotoxicity nih.govnih.gov
XIV n-hexyl chain and two hydroxy groups Inactive nih.gov
Pro-apoptotic Activity and Cellular Mechanisms

Certain derivatives of cyclohexa-2,5-diene-1,4-dione have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. The mechanism of action often involves the activation of key cellular pathways that lead to cell demise.

One of the most studied derivatives, 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione, has been shown to induce apoptosis in human melanoma M14 cells in a time- and concentration-dependent manner. nih.govnih.gov The cytotoxic effect of this compound is directly linked to an apoptotic mechanism. nih.gov

The pro-apoptotic activity is mediated through the activation of caspases, a family of protease enzymes that are central to the execution phase of apoptosis. nih.govnih.govresearchgate.net Pre-treatment of cells with a pan-caspase inhibitor significantly reduced the apoptosis induced by the derivative, confirming the involvement of these enzymes. nih.gov A key downstream event following caspase activation is the cleavage of poly-(ADP-ribose)-polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP by caspases is a hallmark of apoptosis and was observed in cells treated with 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione. nih.govnih.govresearchgate.net This inactivation of PARP prevents DNA repair and ensures the completion of the apoptotic process. ejh.it

Anti-inflammatory and Tuberculostatic Activities of Related Compounds

The benzoquinone scaffold, the core structure of this compound, is present in numerous compounds exhibiting significant therapeutic properties, including anti-inflammatory and tuberculostatic activities.

Anti-inflammatory Activity: Benzoquinone derivatives have been recognized for their pharmacological properties, which include anti-inflammatory effects. researchgate.net For example, embelin, a naturally occurring 2,5-dihydroxy-3-alkyl-1,4-benzoquinone, possesses known analgesic and anti-inflammatory properties. nih.gov Synthetic benzoquinones with specific structural features, such as an α-hydroxy-containing saturated side chain, have shown inhibitory activity against soybean lipoxygenase, an enzyme involved in inflammatory pathways. researchgate.net Certain novel benzoquinones have demonstrated superior in vivo anti-inflammatory effects compared to the standard drug indomethacin (B1671933) in carrageenan-induced rat paw edema models. researchgate.net Similarly, various naphthoquinone derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines. nih.gov

Tuberculostatic Activity: Derivatives of 1,4-benzoquinone have emerged as promising agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.netmanchester.ac.uk Two specific 1,4-benzoquinone derivatives isolated from scorpion venom, a red and a blue benzoquinone, have demonstrated potent antimicrobial activities. The blue benzoquinone, identified as 5-methoxy-2,3-bis(methylthio)cyclohexa-2,5-diene-1,4-dione, is particularly effective against M. tuberculosis, including multidrug-resistant (MDR) strains, with a minimum inhibitory concentration (MIC) of 4 µg/mL. manchester.ac.uknih.govnih.gov This efficacy is comparable to that of established tuberculosis antibiotics. nih.gov Importantly, this blue benzoquinone was also effective in an in vivo mouse model of MDR tuberculosis, significantly decreasing pulmonary bacillary loads and tissue damage after a two-month treatment period. manchester.ac.uknih.govnih.gov

Table 2: Tuberculostatic Activity of a Related Benzoquinone Derivative

Compound Organism Strain(s) MIC In Vivo Efficacy
Blue Benzoquinone (5-methoxy-2,3-bis(methylthio)cyclohexa-2,5-diene-1,4-dione) Mycobacterium tuberculosis H37Rv & MDR 4 µg/mL manchester.ac.uknih.gov Significant reduction in bacillary loads and tissue damage in mice manchester.ac.uknih.gov

Materials Science Applications

The chemical structure of this compound and related quinones makes them valuable in various materials science applications, from traditional industries like pigment production to cutting-edge energy storage technologies.

Role in Dyes and Pigment Production

The parent compound, cyclohexa-2,5-diene-1,4-dione (p-benzoquinone), serves as an important intermediate in the synthesis of dyes. dyestuffintermediates.comchembk.com Its chemical reactivity allows it to be a building block for larger, more complex colored molecules. For instance, it is listed as an intermediate for C.I. Vat Yellow 5. dyestuffintermediates.com The extended conjugation and presence of carbonyl groups in the quinone ring system are fundamental to the chromophoric properties that produce color, making these compounds integral to the dye and pigment industry.

Catalytic Applications in Chemical Processes

1,4-Benzoquinones are recognized as valuable building blocks in synthetic chemistry and have recently been employed as compelling co-catalysts in C-H functionalization reactions. researchgate.net Their ability to participate in electron transfer processes makes them effective in facilitating various chemical transformations. While specific catalytic applications for this compound are not widely documented, the general utility of the p-benzoquinone class as catalysts highlights a potential area for its application.

Electrode Materials in Energy Storage Systems (e.g., Zinc-Organic Batteries)

Organic compounds, particularly those with redox-active quinone structures, are gaining significant attention as promising cathode materials for sustainable energy storage systems like aqueous zinc-ion batteries (AZIBs). researchgate.netnih.gov These materials offer advantages such as high theoretical capacity, structural designability, and environmental friendliness. researchgate.net

The energy storage mechanism in quinone-based electrodes relies on the reversible redox reactions of the carbonyl groups. nih.gov Symmetrical quinone molecules, such as 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione, have been used as cathodes, demonstrating high capacity and stable cycling. chemicalbook.com The presence of functional groups like amino and carbonyls can facilitate proton conduction through hydrogen bonding networks, enhancing battery performance. chemicalbook.com

In these systems, the organic cathode material undergoes a co-insertion/extraction of H⁺ and Zn²⁺ ions from the aqueous electrolyte during the charge-discharge cycles. nih.govrsc.org While challenges like dissolution in the electrolyte and poor intrinsic conductivity exist, they can be mitigated by creating more complex molecular structures or by blending the organic material with conductive carbons. nih.gov The rich and tunable electrochemistry of quinone derivatives, including ethoxy-substituted variants, positions them as strong candidates for the development of next-generation zinc-organic batteries. researchgate.netnih.gov

Proton Conduction Mechanisms (Grotthuss-type)

Proton conduction is a fundamental process in many biological and electrochemical systems. The Grotthuss mechanism, first proposed by Theodor Grotthuss, describes the efficient transport of protons through a network of hydrogen-bonded molecules. wikipedia.orgnih.gov This mechanism involves the formation and cleavage of covalent bonds as a proton or a proton defect "hops" along a chain of suitable molecules, such as water. wikipedia.orgnih.gov

In the context of materials science, incorporating molecules that can facilitate Grotthuss-type conduction is crucial for developing advanced proton exchange membranes for fuel cells and other bioprotonic devices. nih.govresearchgate.net Quinone derivatives, particularly those with functional groups capable of participating in hydrogen bonding, are promising candidates for such applications.

While direct experimental data on this compound is limited, the core p-benzoquinone structure is known to be redox-active and can participate in proton-coupled electron transfer reactions. The ethoxy groups at the 2 and 5 positions, with their oxygen atoms, can act as hydrogen bond acceptors. This capability allows the molecule to integrate into a hydrogen-bonding network, which is a prerequisite for Grotthuss-style proton transport. The carbonyl oxygens of the quinone ring are also key participants in forming these networks.

For a material to exhibit efficient proton conduction via the Grotthuss mechanism, it needs to provide a continuous pathway of hydrogen bonds. The presence of the ethoxy groups in this compound could allow for the formation of such pathways, potentially involving water molecules or other proton donors in a hydrated environment. The proton would "hop" from a hydronium ion (or other proton source) to an adjacent molecule in the network, leading to a cascade of proton transfers.

Hydrogen Bonding Networks in Electrode Performance

In the field of energy storage, particularly in the design of organic electrodes for batteries, hydrogen bonding plays a critical role in determining the electrochemical properties of quinone-based materials. rsc.org The reduction potential, stability of the reduced species, and the kinetics of electron transfer can all be significantly influenced by the presence and nature of hydrogen bonds. nih.govnih.gov

The carbonyl groups of the this compound ring are effective hydrogen bond acceptors. When this molecule is used in an electrode material, these groups can form hydrogen bonds with components of the electrolyte or with other molecules in the electrode matrix. This interaction stabilizes the reduced forms of the quinone (the semiquinone radical anion and the hydroquinone dianion), which are formed during the charging process of a battery. iaea.orgresearchgate.net

The table below illustrates the influence of substituents on the reduction potentials of various quinones, highlighting the general trends that would apply to this compound.

Quinone DerivativeSubstituent EffectImpact on Hydrogen BondingConsequence for Electrode Performance
Unsubstituted p-BenzoquinoneBaselineForms moderate hydrogen bondsStandard reduction potential
Hydroxy-substituted quinonesElectron-donating, can also act as H-bond donorForms strong intramolecular and intermolecular hydrogen bondsSignificant positive shift in reduction potential
Alkoxy-substituted quinones (e.g., Diethoxy)Electron-donatingEnhances basicity of carbonyls, strengthening H-bondsExpected positive shift in reduction potential
Electron-withdrawing substituted quinonesElectron-withdrawingReduces basicity of carbonyls, weakening H-bondsNegative shift in reduction potential

Role as Chemical Intermediates in Pharmaceutical Development

Quinone derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.gov The cyclohexa-2,5-diene-1,4-dione scaffold serves as a versatile starting point for the synthesis of more complex molecules with therapeutic potential.

This compound can be considered a valuable chemical intermediate in the development of new pharmaceutical agents. Its core structure can be chemically modified in various ways to generate a library of derivatives for biological screening. The ethoxy groups can be retained to modulate the lipophilicity and electronic properties of the final compound, or they can be substituted with other functional groups to explore structure-activity relationships.

For instance, studies on related alkoxy-substituted quinones have shown that the nature of the alkyl chain can significantly influence the cytotoxic activity against cancer cell lines. nih.gov In one study, 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione demonstrated prominent cytotoxicity against several human tumor cell lines. nih.govnih.gov This suggests that a similar synthetic strategy starting from this compound could yield novel and potent anticancer agents.

The general synthetic utility of this compound lies in its reactivity at several positions:

The Carbonyl Groups: These can undergo reactions typical of ketones, such as condensation reactions, to build more complex heterocyclic structures.

The Double Bonds: The double bonds in the ring can be subjected to addition reactions, allowing for the introduction of new substituents.

The Ethoxy Groups: These can potentially be cleaved to yield the corresponding hydroxyquinone, which can then be further functionalized.

The table below lists some examples of biologically active compounds based on the cyclohexa-2,5-diene-1,4-dione core, illustrating the potential for developing new drugs from intermediates like this compound.

Compound NameCore StructureBiological Activity
2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dioneHydroxy- and alkyl-substituted quinoneCytotoxic against human tumor cell lines nih.govnih.gov
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dioneMethoxy- and alkyl-substituted quinoneProminent cytotoxicity against human tumor cell lines nih.govnih.gov
EmbelinDihydroxy- and alkyl-substituted quinoneAnalgesic, anti-inflammatory, antioxidant, antitumor nih.gov

Derivatives and Analogs of 2,5 Diethoxycyclohexa 2,5 Diene 1,4 Dione

Synthesis and Characterization of Halogenated Derivatives

The introduction of halogen atoms onto the 2,5-dialkoxy-1,4-benzoquinone scaffold is a key strategy for modifying its electronic properties and, consequently, its chemical reactivity and biological activity. While direct halogenation of 2,5-diethoxycyclohexa-2,5-diene-1,4-dione is not extensively documented, analogous reactions with similar quinone cores suggest plausible synthetic routes.

One common method involves the reaction of a hydroquinone (B1673460) precursor with a halogenating agent. For instance, the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones is achieved by treating 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil) with various amines. academicjournals.orgresearchgate.net This indicates that a plausible route to 3,6-dihalo-2,5-diethoxy-1,4-benzoquinones could involve the halogenation of 2,5-diethoxyhydroquinone followed by oxidation, or direct electrophilic halogenation of the parent quinone under controlled conditions.

Another approach involves nucleophilic substitution of a suitable precursor. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a widely used oxidizing agent, is synthesized from chloranil (B122849) (tetrachloro-1,4-benzoquinone), highlighting the reactivity of halogenated quinones toward further substitution. chemicalbook.comwikipedia.org

Characterization of these halogenated derivatives relies on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: The presence of the quinone carbonyl groups is confirmed by strong absorption bands typically in the region of 1650-1680 cm⁻¹. The C-halogen bond will also show characteristic absorptions in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the introduction of halogens at the 3 and 6 positions would not significantly alter the chemical shift of the ethoxy protons, but would eliminate the olefinic protons. In ¹³C NMR, the signals for the halogen-bearing carbons (C-3 and C-6) would appear at chemical shifts influenced by the specific halogen, and the carbonyl carbons (C-1 and C-4) would also be affected.

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the halogenated derivative. For chlorinated and brominated compounds, the characteristic isotopic pattern of these halogens provides definitive evidence of their incorporation.

Table 1: Spectroscopic Data for Analogous Halogenated Benzoquinones

Compound Key IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) Key ¹³C NMR Peaks (δ, ppm) Mass Spec (m/z)
2,5-Diamino-3,6-dibromo-1,4-benzoquinone 3345, 3250 (N-H), 1640, 1620 (C=O), 1598 (C=C) 9.58 (s, 2H, NH), 7.00-6.69 (m, Ar-H), 12.23 (s, 4H, Ar-OH) Not reported 606, 608 [M⁺]

Synthesis and Characterization of Alkyl/Aryl Thio-Substituted Derivatives

The introduction of sulfur-containing functionalities onto the benzoquinone ring can be achieved through nucleophilic substitution reactions. Sulfur nucleophiles, such as thiols (R-SH), are known to react readily with quinones. libretexts.orgmsu.edu The reaction with 2,5-dialkoxy-1,4-benzoquinones can potentially proceed via two main pathways: addition to the carbon-carbon double bonds of the quinone ring or nucleophilic substitution of the ethoxy groups.

Studies on 2,5-dihydroxy- nih.govabo.fi-benzoquinone have shown that it reacts with thiols to form the corresponding 2,5-dithioether derivatives. rsc.orgresearchgate.net This reaction proceeds via an addition-elimination mechanism. A similar mechanism is expected for this compound, where the ethoxy group would act as a leaving group. The general reaction involves the treatment of the diethoxybenzoquinone with an alkyl or aryl thiol in the presence of a base.

Characterization of thio-substituted derivatives involves:

IR Spectroscopy: The quinone C=O stretching frequency remains the dominant feature.

NMR Spectroscopy: In ¹H NMR, new signals corresponding to the alkyl or aryl groups of the thioether will be present. The protons of the ethoxy group will remain. ¹³C NMR will show new signals for the carbons of the thioether substituent, and the carbons attached to the sulfur (C-2 and C-5) will experience a significant shift.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the addition of the thio-substituent(s) and the loss of the ethoxy group(s).

Table 2: Characterization of an Analogous Thio-Substituted Benzoquinone Derivative

Derivative Type Synthetic Method Key Spectroscopic Data

Note: This table presents data for a structurally related compound to illustrate expected characterization results.

Synthesis and Characterization of Amino and Alkoxy Substituted Analogs

Amino-Substituted Analogs: The synthesis of amino-substituted quinones is a well-established transformation. Primary and secondary amines can act as nucleophiles, attacking the quinone ring. nih.gov For this compound, the reaction with amines is expected to lead to the substitution of one or both ethoxy groups, yielding mono- or di-amino derivatives. Research on 2,5-dihydroxy- nih.govabo.fi-benzoquinone demonstrates that it readily reacts with secondary amines to produce 2,5-diamino compounds via an ipso-substitution mechanism. abo.firsc.orgresearchgate.net A similar pathway is anticipated for the diethoxy analog. The reaction is typically carried out by stirring the quinone with an excess of the amine in a suitable solvent at room temperature or with gentle heating.

Alkoxy-Substituted Analogs: Introducing different alkoxy groups can be achieved by reacting this compound with other alcohols under conditions that facilitate nucleophilic substitution. Alternatively, synthesis can start from differently substituted hydroquinones followed by oxidation. For example, the synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone often starts from p-cresol, involving multiple steps including methoxylation and final oxidation.

Characterization of these analogs follows standard methods:

IR Spectroscopy: Amino derivatives will show characteristic N-H stretching bands in the 3200-3500 cm⁻¹ region. The C=O absorption is also present.

NMR Spectroscopy: The ¹H NMR spectra will feature signals for the protons on the new amino or alkoxy substituents. In ¹³C NMR, the carbons attached to the nitrogen or new oxygen atom (C-2 and C-5) will show characteristic chemical shifts.

UV-Vis Spectroscopy: The introduction of amino or alkoxy groups, which are strong electron-donating groups, typically causes a significant bathochromic (red) shift in the UV-Vis absorption spectrum of the quinone.

Table 3: Spectroscopic Data for Analogous Amino-Substituted Benzoquinones

Compound Key IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) Key ¹³C NMR Peaks (δ, ppm) UV-Vis (λmax, nm)
2,5-Diaminocyclohexa-2,5-diene-1,4-dione 3352, 3120 (N-H), 1663 (C=O), 1534 (C=C) 7.32 (br s, 2H, NH), 6.95 (br s, 2H, NH), 5.32 (s, 2H) 179.21, 154.45, 95.45 Not reported

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of quinone derivatives is intimately linked to their chemical structure. Modifications to the benzoquinone ring through the introduction of various substituents can profoundly influence their efficacy as antimicrobial, antifungal, and cytotoxic agents. biointerfaceresearch.com

General Trends: The cytotoxicity of p-benzoquinone derivatives has been correlated with their physicochemical properties. Studies have shown that the most cytotoxic quinones often possess high electron affinity and a small molecular volume. nih.gov Electron-withdrawing groups, such as halogens, tend to increase the redox potential of the quinone, which can enhance its ability to generate reactive oxygen species (ROS), a key mechanism of quinone-induced toxicity.

Halogenated Derivatives: The presence of halogens generally increases the cytotoxic potential of benzoquinones. For example, tetrachloro-p-benzoquinone (chloranil) was found to be the most cytotoxic among a series of 14 p-benzoquinone congeners. nih.gov This enhanced activity is attributed to the strong electron-withdrawing nature of chlorine, which increases the molecule's electron affinity.

Alkyl/Aryl Thio-Substituted Derivatives: Thio-substituted quinones have demonstrated significant biological activities, including antimicrobial and antifungal properties. The introduction of a sulfur linkage can modulate the lipophilicity and electronic properties of the molecule. Some studies on thio-substituted naphthoquinones have shown potent activity against both Gram-positive and Gram-negative bacteria. mdpi.com The specific nature of the alkyl or aryl group attached to the sulfur atom also plays a crucial role in determining the spectrum and potency of the activity.

Amino and Alkoxy Substituted Analogs: Aminoquinones are a well-known class of compounds with a broad range of biological activities, including antibacterial, antifungal, and antitumor effects. nih.gov The amino group, being an electron-donating group, can modulate the redox properties of the quinone core. The nature of the substituent on the nitrogen atom is critical; for instance, incorporating heterocyclic moieties can lead to compounds with potent and selective antimicrobial activity. nih.govnih.gov Studies on 2,5-disubstituted-1,4-benzoquinone derivatives revealed that a thiadiazolyl derivative was significantly more active than the antimicrobial drug sulfathiazole. nih.gov Alkoxy groups, particularly methoxy (B1213986) groups, have also been shown to influence cytotoxicity, with some di-substituted methoxy p-benzoquinones showing increased cytotoxicity towards certain cell lines. nih.gov

Table 4: Summary of Structure-Activity Relationships for Substituted Benzoquinones

Substituent Type General Effect on Activity Key Structural Features for High Activity Example Activity
Halogen Increases cytotoxicity High electron affinity, electron-withdrawing nature Tetrachloro-p-benzoquinone is highly cytotoxic. nih.gov
Thio (Alkyl/Aryl) Often confers antimicrobial/antifungal activity Nature of the S-linked group, lipophilicity Juglone-thioglycoside conjugates show high antimicrobial activity. mdpi.com
Amino Broad antimicrobial and cytotoxic activity N-substituent, heterocyclic nature 2-(N-Diphenylmethylpiperazin-1-yl)-3-chloro-1,4-naphthoquinone is a potent antibacterial agent. nih.gov

| Alkoxy | Modulates cytotoxicity | Position and number of alkoxy groups | Di-substituted methoxy p-benzoquinones show selective cytotoxicity. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-diethoxycyclohexa-2,5-diene-1,4-dione, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves electrophilic substitution or condensation reactions. For example, ethoxy groups can be introduced via nucleophilic substitution on a precursor like 2,5-dichlorocyclohexadienedione under basic conditions (e.g., K₂CO₃ in ethanol). Temperature control (60–80°C) is critical to minimize side reactions, as higher temperatures may lead to over-substitution or ring degradation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. How can researchers characterize the electronic structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational techniques:

  • NMR : ¹H and ¹³C NMR can resolve ethoxy group environments and confirm substitution patterns.
  • FTIR : Identify carbonyl (C=O) stretching vibrations (~1680 cm⁻¹) and ether (C-O-C) bonds (~1100 cm⁻¹).
  • X-ray crystallography : Resolve crystal packing and bond-length alternation in the quinoid ring .
  • DFT calculations : Compare experimental data with simulated spectra (e.g., using Gaussian software) to validate electronic delocalization .

Advanced Research Questions

Q. How do substituent electronic effects (e.g., ethoxy vs. nitro groups) impact the redox behavior of cyclohexadienedione derivatives?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Compare reduction potentials of 2,5-diethoxy (electron-donating) vs. nitro-substituted derivatives (e.g., 2-(4-nitrophenyl) analog, CAS 151798-77-5). Ethoxy groups stabilize the reduced state, shifting potentials cathodically, while nitro groups enhance electron deficiency, leading to anodically shifted peaks .
  • UV-Vis Spectroscopy : Monitor charge-transfer transitions; ethoxy groups increase π→π* transition wavelengths due to electron donation, whereas nitro groups induce bathochromic shifts via conjugation .

Q. What experimental strategies resolve contradictions in reported solubility data for 2,5-diethoxycyclohexadienedione in polar aprotic solvents?

  • Methodological Answer :

  • Controlled Solubility Studies : Conduct replicate solubility tests in DMSO, DMF, and acetonitrile at standardized temperatures (25°C ± 0.5°C) using gravimetric analysis.
  • Hansen Solubility Parameters : Calculate HSPs to predict solvent compatibility. Discrepancies may arise from trace impurities (e.g., residual solvents in commercial samples); purity verification via HPLC (C18 column, acetonitrile/water gradient) is essential .

Q. How can researchers design experiments to probe steric effects in substituted cyclohexadienediones during Diels-Alder reactions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates of 2,5-diethoxy derivatives with sterically hindered analogs (e.g., 3-[(2E)-3,7-dimethyl-2,6-octadienyl] substituent, CAS data in ). Use in-situ FTIR or NMR to monitor diene consumption.
  • Computational Modeling : Perform DFT-based transition state analysis (e.g., using ORCA) to quantify steric hindrance via activation energy barriers .

Key Considerations for Experimental Design

  • Purity Assurance : Always verify compound purity via HPLC or elemental analysis before mechanistic studies, as impurities (e.g., unreacted precursors) can skew reactivity data .
  • Cross-Validation : Combine experimental and computational data (e.g., NIST reference spectra ) to resolve structural ambiguities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.